N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-methyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-methyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide is a complex organic compound that belongs to the class of thiazoloquinazolines. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a thiazoloquinazoline core, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-methyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide typically involves multiple steps, including the formation of the thiazoloquinazoline core and the introduction of the benzodioxole moiety. One common synthetic route involves the following steps:
Formation of the Thiazoloquinazoline Core: This step involves the cyclization of appropriate precursors under specific conditions. For example, a precursor containing a quinazoline moiety can be reacted with a thioamide in the presence of a suitable catalyst to form the thiazoloquinazoline core.
Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced through a coupling reaction. This can be achieved by reacting a benzodioxole-containing compound with the thiazoloquinazoline core under conditions that promote the formation of a stable bond between the two moieties.
Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide group. This can be done by reacting the intermediate compound with an appropriate amine under conditions that facilitate the formation of the carboxamide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-methyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific groups in the molecule are replaced by other groups. This can be achieved using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Halogens, alkylating agents, and other reagents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-methyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activity, making it a subject of interest in biological research. It can be used to study the effects of specific chemical structures on biological systems.
Medicine: Due to its potential biological activity, the compound is being investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs.
Industry: The compound can be used in the development of new materials and chemical products. Its unique properties make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-methyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-methyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide can be compared with other similar compounds, such as:
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{3-[(4-methoxyphenyl)methyl]-3H-imidazo[4,5-b]pyridin-2-yl}propanamide: This compound shares the benzodioxole moiety but has a different core structure and functional groups.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain the benzodioxole moiety and have shown potential anticancer activity.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which may confer unique biological and chemical properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S2/c1-10-2-4-13-12(6-10)18(24)22-17-16(29-20(28)23(13)17)19(25)21-8-11-3-5-14-15(7-11)27-9-26-14/h2-7H,8-9H2,1H3,(H,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBHFRUYESQDOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NCC4=CC5=C(C=C4)OCO5)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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